

Introduction: The Imperative for Purity in Anticoagulant Therapy

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Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

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Rivaroxaban is a potent, orally administered direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[1] The safety and efficacy of any pharmaceutical agent are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][3]

Rivaroxaban Impurity 6, chemically identified as 4-(4-Aminophenyl)morpholin-3-one, is a known process-related impurity that must be monitored and quantified to ensure the quality of Rivaroxaban.[4][5] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method designed for the precise and reliable quantification of this specific impurity, providing researchers and quality control analysts with a robust protocol.

Methodological Rationale: A Scientist's Perspective

The choice of analytical methodology is paramount for achieving accurate and reproducible results. This protocol is built upon established principles of chromatographic science to ensure specificity and sensitivity.

- **Chromatographic Mode:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for separating Rivaroxaban and its related substances.[6] This method is ideal for analyzing moderately polar to non-polar compounds, offering high resolution and efficiency.
- **Stationary Phase Selection:** A Zorbax SB C18 column was selected for this method.[2] C18 (octadecylsilane) columns are versatile and provide excellent retention and separation for a wide range of pharmaceutical compounds, including the structurally similar Rivaroxaban and its impurities.[1][2][7]
- **Mobile Phase Optimization:** A gradient elution strategy is employed to ensure the effective separation of all potential impurities, which may have varying polarities. The mobile phase consists of two components:
 - **Mobile Phase A:** An aqueous buffer (0.02M potassium dihydrogen phosphate) with an ion-pairing reagent (octane sulfonic acid) adjusted to pH 3.0, mixed with an organic solvent blend.[2] The acidic pH ensures that the analytes are in a consistent, non-ionized state, leading to sharp, symmetrical peaks. The ion-pairing reagent further improves the retention and resolution of polar impurities.
 - **Mobile Phase B:** A higher concentration of the organic solvent blend.[2] The gradient program, which gradually increases the proportion of Mobile Phase B, allows for the elution of more strongly retained components after the main analyte and more polar impurities have been resolved.[2]
- **Detection:** A Photodiode Array (PDA) detector is utilized, with the detection wavelength set to 240 nm.[2] This wavelength provides adequate sensitivity for both Rivaroxaban and its related impurities, allowing for their accurate quantification.[1][2][8]

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the quantification of **Rivaroxaban Impurity 6**.

Materials and Reagents

- **Standards:** Rivaroxaban Reference Standard, **Rivaroxaban Impurity 6** Reference Standard.

- Solvents: HPLC grade Acetonitrile, HPLC grade Methanol, and HPLC grade water (from a Millipore system or equivalent).[2]
- Chemicals: Analytical grade Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and Octane Sulfonic Acid.[2]
- Column: Zorbax SB C18 (250 mm x 4.6 mm, 3.5 μ m particle size).[2]

Instrumentation

An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector is required.[2] Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

Parameter	Condition
Column	Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm)[2]
Column Temperature	45 °C[2]
Mobile Phase A	Buffer:Solvent Mixture (800:200 v/v)[2]
Mobile Phase B	Buffer:Solvent Mixture (200:800 v/v)[2]
Buffer	0.02M Potassium Dihydrogen Phosphate + 1 g/L Octane Sulfonic Acid, pH adjusted to 3.0 with Orthophosphoric Acid.[2]
Solvent Mixture	Acetonitrile:Methanol (820:180 v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection Wavelength	240 nm[2]
Injection Volume	10 µL[2]
Run Time	75 minutes[2]
Gradient Program	Time (min)
	0.01
	22.0
	35.0
	50.0
	65.0
	66.0
	75.0

Preparation of Solutions

- Diluent: Prepare a mixture of a 50:50 v/v Methanol:Acetonitrile solution and water in a 500:500 v/v ratio.[2]

- Standard Stock Solution (Impurity 6): Accurately weigh and dissolve an appropriate amount of **Rivaroxaban Impurity 6** reference standard in the diluent to obtain a concentration of approximately 15 µg/mL.[2]
- Rivaroxaban Stock Solution: Accurately weigh and dissolve about 100 mg of Rivaroxaban reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.[2]
- System Suitability Solution (Spiked Standard): Prepare a solution containing 1.5 µg/mL of Impurity 6 and 1000 µg/mL of Rivaroxaban by diluting the respective stock solutions with the diluent.[2] This solution is used to verify the resolution and performance of the chromatographic system.
- Test Sample Preparation (Bulk Drug): Accurately weigh and dissolve about 100 mg of the Rivaroxaban test sample in the diluent in a 100 mL volumetric flask to obtain a final concentration of 1000 µg/mL.[2]

Analytical Workflow

The following diagram illustrates the complete analytical workflow from preparation to final analysis.

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Sources

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